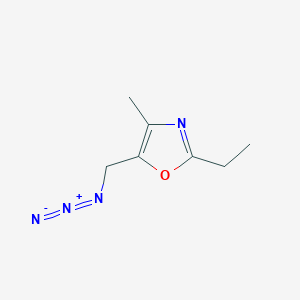

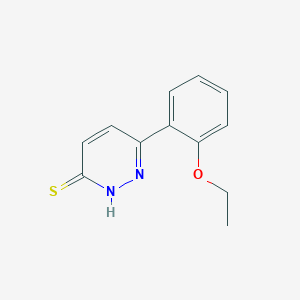

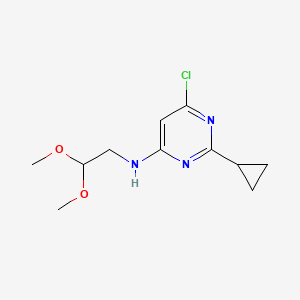

tert-butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

描述

This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms. It also contains a tert-butyl group, a cyclohexyl group, a sulfanyl group, and a carboxylate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a cyclic structure, would impart some rigidity to the molecule. The tert-butyl group is bulky and could influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylate ester could undergo reactions such as hydrolysis, while the sulfanyl group could participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester could impact its solubility, while the bulky tert-butyl group could influence its melting and boiling points .科学研究应用

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl Imines : These compounds are versatile intermediates for the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved after nucleophilic addition, suggesting potential applications in stereoselective synthesis where chirality is crucial (Ellman, Owens, & Tang, 2002).

Enzyme-catalyzed Kinetic Resolution

Enzyme-catalyzed Kinetic Resolution : The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate achieved high enantioselectivities (E > 200), demonstrating the enzyme's ability to selectively resolve racemic mixtures into enantiomerically pure forms. This process could be relevant for the production of enantiomerically pure compounds for pharmaceutical applications (Faigl et al., 2013).

Iron(II)-catalyzed Oxidation

Iron(II)-catalyzed Oxidation : The FeSO(4)/TBHP system in water for direct oxidation of sp(3) C-H bonds adjacent to nitrogen of arylureas reveals a method for incorporating tert-butoxylated and hydroxylated products into molecules. This methodology may be applicable for functional group modifications in synthetic chemistry (Wei, Ding, Lin, & Liang, 2011).

Palladium-Catalyzed Reactions

Palladium-Catalyzed Three-Component Reaction : Involving propargyl carbonates, isocyanides, and alcohols or water, this reaction affords polysubstituted aminopyrroles or its bicyclic analogues. This demonstrates a versatile method for synthesizing complex heterocyclic structures that could have implications in pharmaceutical chemistry and material science (Qiu, Wang, & Zhu, 2017).

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (3R,4R)-3-cyclohexylsulfanyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3S/c1-15(2,3)19-14(18)16-9-12(17)13(10-16)20-11-7-5-4-6-8-11/h11-13,17H,4-10H2,1-3H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJMICREBPJLQW-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)SC2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Cyclobutylamino)methyl]cyclobutan-1-ol](/img/structure/B1531711.png)

![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)

![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)